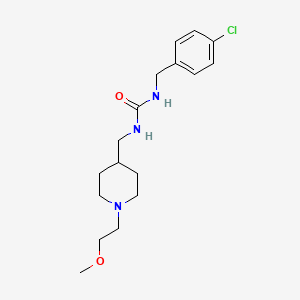

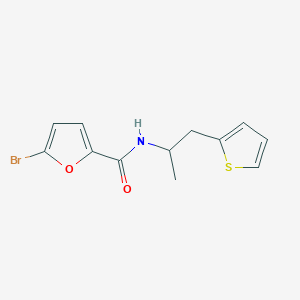

1-(4-Chlorobenzyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-Chlorobenzyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BAY 41-2272 and is a potent and selective activator of the enzyme soluble guanylyl cyclase (sGC). The activation of sGC leads to an increase in cyclic guanosine monophosphate (cGMP) levels, which plays a crucial role in various physiological processes.

科学的研究の応用

Synthesis and Biochemical Evaluation

A study by Vidaluc et al. (1995) focused on the synthesis of a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, assessed for antiacetylcholinesterase activity. This research aimed to optimize the spacer length between pharmacophoric moieties, exploring compounds with greater conformational flexibility. They found that a flexible spacer is compatible with high inhibitory activities, especially when the benzyl group attached to the basic nitrogen is replaced by a cyclohexyl group, indicating that an aromatic residue is not essential for activity (Vidaluc et al., 1995).

Inhibitors of Soluble Epoxide Hydrolase

Rose et al. (2010) synthesized 1,3-disubstituted ureas with a piperidyl moiety as inhibitors of human and murine soluble epoxide hydrolase (sEH). They observed substantial improvements in pharmacokinetic parameters compared to previous inhibitors. This novel sEH inhibitor demonstrated significant potency in reducing hyperalgesia in vivo, suggesting its potential in pain management (Rose et al., 2010).

Corrosion Inhibition

Jeeva et al. (2015) investigated the use of Mannich bases, including 1-(piperidin-1-yl(pyridin-4-yl)methyl)urea, as corrosion inhibitors for mild steel surfaces in hydrochloric acid solutions. They found that these compounds are effective in reducing corrosion, with the inhibition efficiency increasing with the concentration of the inhibitors. This application is significant for industries dealing with metal preservation (Jeeva et al., 2015).

Anticancer Agents

A study by Feng et al. (2020) explored the synthesis and biological evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents. They demonstrated significant antiproliferative effects on various cancer cell lines, identifying these compounds as potential BRAF inhibitors for cancer treatment (Feng et al., 2020).

Corrosion Inhibition in Acid Solutions

Bahrami and Hosseini (2012) investigated the inhibition effect of certain urea compounds in hydrochloric acid solutions on mild steel. Their findings suggest that these compounds act as mixed-type inhibitors, highlighting their potential use in industries where steel corrosion is a concern (Bahrami & Hosseini, 2012).

Sulfamylurea Hypoglycemic Agents

Sarges et al. (1976) developed a series of novel sulfamylurea derivatives with enhanced hypoglycemic activity. These compounds show promise in diabetes treatment, particularly for their potent action in lowering blood glucose levels (Sarges et al., 1976).

特性

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26ClN3O2/c1-23-11-10-21-8-6-15(7-9-21)13-20-17(22)19-12-14-2-4-16(18)5-3-14/h2-5,15H,6-13H2,1H3,(H2,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXOMSFUJSATQJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)CNC(=O)NCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorobenzyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-chlorophenyl)-N-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

![5-((4-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2888642.png)

![4-{[1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2888643.png)

![Methylethyl 2-{2-[2-(4-methylphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2888648.png)

![N-acetyl-S-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]cysteine](/img/structure/B2888649.png)

![2-methylindeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B2888655.png)

![3-(2-methoxyethyl)-1,7-dimethyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2888657.png)

![1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole](/img/structure/B2888659.png)

![Methyl 1-((3,4-dimethoxyphenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2888660.png)